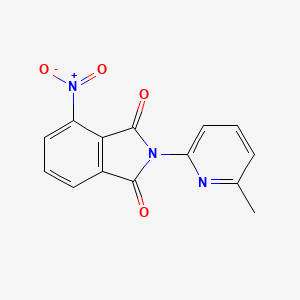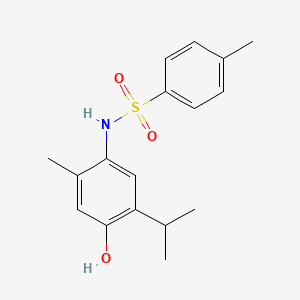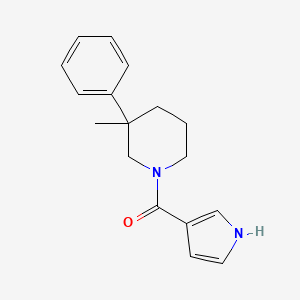![molecular formula C17H28N4O4S B5617936 3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)
3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on sulfonamide derivatives, especially those incorporating the piperidine and pyrazole moieties, has been extensive due to their significant pharmacological activities. These compounds have been synthesized and analyzed for various biological activities, which contribute to their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of these compounds typically involves the condensation of appropriate sulfonamides with chlorides or other suitable functional groups in the presence of bases such as triethylamine in a suitable solvent like methylene dichloride. For example, Srivastava et al. (2008) reported the facile synthesis of a biaryl pyrazole sulfonamide derivative, highlighting the methodology involved in constructing such complex molecules (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformation and geometry around atoms in the molecule. Naveen et al. (2015) described the crystal and molecular structure of a sulfonamide compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including N-sulfonation, to introduce or modify the sulfonamide group. The nature of substitutions on the benzhydryl and sulfonamide rings influences their chemical reactivity and biological activity, as reported by Vinaya et al. (2009) (Vinaya et al., 2009).
Propriétés
IUPAC Name |
3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20-13-16(12-19-20)26(23,24)21-8-6-14(7-9-21)4-5-17(22)18-11-15-3-2-10-25-15/h12-15H,2-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICBKRXPAHVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)
![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)


![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)
![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)
![({4-ethyl-5-[1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5617928.png)

![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)
